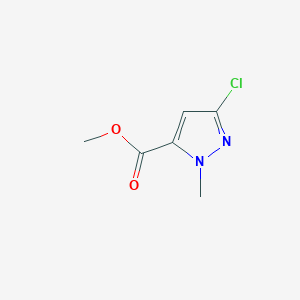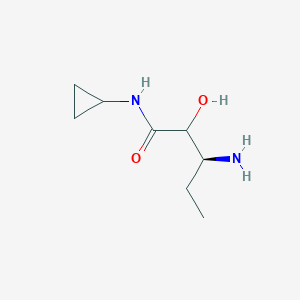
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
Overview
Description
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide: is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves several steps. One common method includes the reaction of a suitable precursor with cyclopropylamine under controlled conditions. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as hepatitis C .
Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its role in inhibiting viral replication and as a potential treatment for viral infections .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: This compound is structurally similar but has a longer carbon chain.
3-Amino-2-hydroxybutanoic acids: These compounds share similar functional groups but differ in their carbon skeletons
Uniqueness: The uniqueness of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHTZUDWGVAHKD-PKPIPKONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



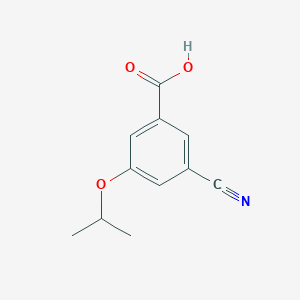
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
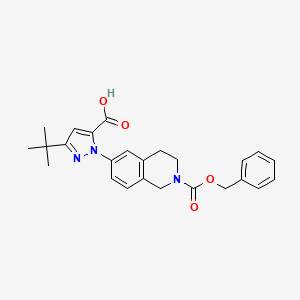
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine](/img/structure/B1403112.png)


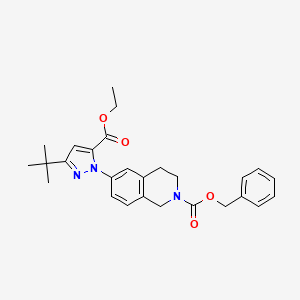
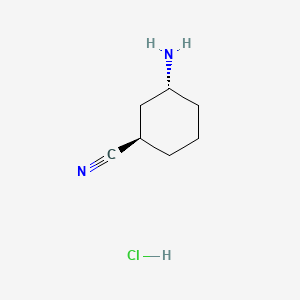
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
